molecular formula C27H28N4O2 B11655033 N'-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide

N'-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide

Cat. No.: B11655033
M. Wt: 440.5 g/mol
InChI Key: CCQSGTAQQMNCSH-AZPGRJICSA-N
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Description

N’-[(9E)-1-benzyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide is a complex organic compound with a unique structure that includes a tricyclic core and a naphthohydrazide moiety

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H28N4O2/c32-24-13-21-9-5-4-8-20(21)12-23(24)26(33)29-28-25-22-15-30-10-11-31(16-22)18-27(25,17-30)14-19-6-2-1-3-7-19/h1-9,12-13,22,32H,10-11,14-18H2,(H,29,33)/b28-25+

InChI Key

CCQSGTAQQMNCSH-AZPGRJICSA-N

Isomeric SMILES

C1CN2CC\3CN1CC(C2)(/C3=N/NC(=O)C4=CC5=CC=CC=C5C=C4O)CC6=CC=CC=C6

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=NNC(=O)C4=CC5=CC=CC=C5C=C4O)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions involving benzyl and diazatricyclic intermediates. The final step involves the condensation of the tricyclic core with 3-hydroxy-2-naphthohydrazide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide stands out due to its unique combination of a tricyclic core and a naphthohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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